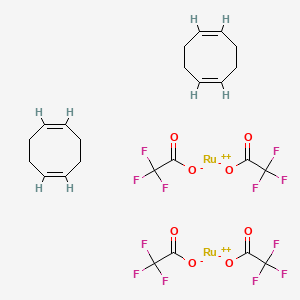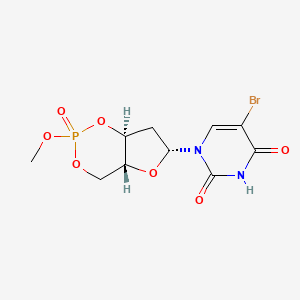
4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)- is a chemical compound that features a piperidinol core substituted with a pyridazinyl group and dichlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl intermediate, followed by the introduction of the dichlorophenyl group. The final step involves the formation of the piperidinol core under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,5-Dichlorophenyl)-1-(phenylmethyl)-4-piperidinol
- 4-(2,5-Dichlorophenyl)-1-(2-methylpropyl)-4-piperidinol
Uniqueness
4-Piperidinol, 1-(6-(2,5-dichlorophenyl)-3-pyridazinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Propiedades
Número CAS |
93182-11-7 |
|---|---|
Fórmula molecular |
C15H15Cl2N3O |
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
1-[6-(2,5-dichlorophenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H15Cl2N3O/c16-10-1-2-13(17)12(9-10)14-3-4-15(19-18-14)20-7-5-11(21)6-8-20/h1-4,9,11,21H,5-8H2 |
Clave InChI |
WDYAXIBDFXEKRL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=NN=C(C=C2)C3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





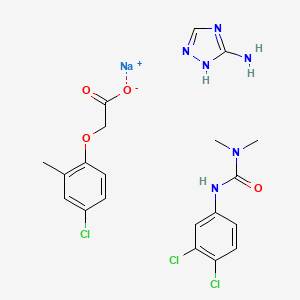
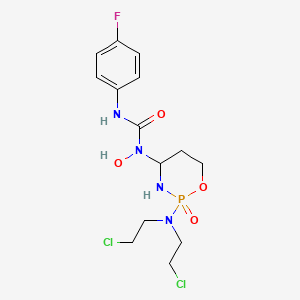

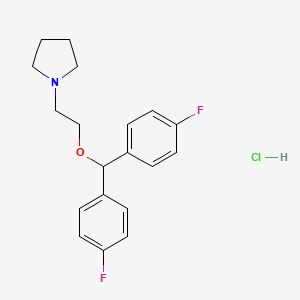
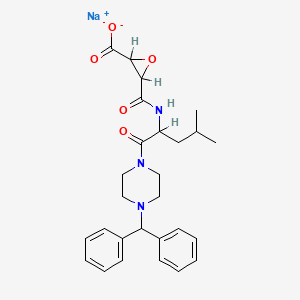
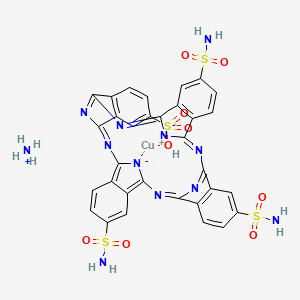
![2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide](/img/structure/B12720028.png)
